molecular formula C22H20N2O3S2 B2474872 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 898431-06-6

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2474872
CAS RN: 898431-06-6
M. Wt: 424.53
InChI Key: PMZIOATTXHKLOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • A study explored the synthesis of acetamide derivatives, including those similar to the compound , demonstrating antimicrobial activity. These compounds were also computationally analyzed for their electronic properties (Fahim & Ismael, 2019).
  • Antimalarial and COVID-19 Potential :

    • Another research investigated the antimalarial activity of sulphonamides, similar to the specified compound. The study included theoretical calculations and molecular docking, suggesting potential utility in COVID-19 drug development (Fahim & Ismael, 2021).
  • Antimicrobial and Antioxidant Agents :

    • Research on benzodiazepines bearing benzimidazole and indole moieties, including similar compounds, showed potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
  • Inhibition of PI3K/mTOR :

    • A study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified compounds structurally related to the query as effective inhibitors (Stec et al., 2011).
  • Enzyme Inhibitory Potential :

    • Research on new sulfonamides with benzodioxane and acetamide moieties revealed their substantial inhibitory activity against enzymes, indicating potential medicinal applications (Abbasi et al., 2019).
  • Antibacterial Agents :

    • A study on the synthesis of acetamide derivatives showed significant antibacterial activity, highlighting their potential in combating bacterial infections (Ramalingam et al., 2019).
  • Tubulin Polymerization Inhibitors :

    • Research into 2-N-aryl-substituted benzenesulfonamidoacetamides as tubulin polymerization inhibitors identified compounds with potent antitumor activities, including against drug-resistant cancer cell lines (Liu et al., 2012).
  • Anti-Inflammatory and Molecular Docking Analysis :

    • A study on indole acetamide derivatives analyzed their anti-inflammatory potential through molecular docking, targeting cyclooxygenase domains (Al-Ostoot et al., 2020).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems and produces a particular effect .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements in synthesis methods, or new areas of study .

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZIOATTXHKLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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